molecular formula C16H15N3O4S B2355092 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903246-62-8

7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2355092
CAS RN: 903246-62-8
M. Wt: 345.37
InChI Key: HJIUDULJFJZPCI-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones and their 6-phenyl derivatives have been synthesized . The synthesis of these compounds was carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, one- and two-dimensional NMR and IR spectroscopy can be used to determine the structure of the isolated compounds . The energy and geometry of the compounds can be further optimized using the Hartree-Fock approach and 6-31g (d,p) basis set of Spartan 10 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on many factors. For example, the Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound . Furthermore, structural, electronic and ADMET parameters (volume, surface area, polar surface area, ovality, dipole moment, HOMO and LUMO energies, polarizability, molar refractivity, lipophilicity, the charges on the heteroatoms, aqueous solubility, and blood-brain barrier permeation parameter) can be calculated for novel compounds .

Scientific Research Applications

7−hydroxy−N−(2−methoxyphenethyl)−5−oxo−5H−thiazolo[3,2−a]pyrimidine−6−carboxamide 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 7−hydroxy−N−(2−methoxyphenethyl)−5−oxo−5H−thiazolo[3,2−a]pyrimidine−6−carboxamide

, exhibits a range of potential applications in scientific research due to its structural characteristics and biological activity. Below is a comprehensive analysis focusing on unique applications across different fields:

Anti-inflammatory Applications

Pyrimidine derivatives, including our compound of interest, have been shown to possess significant anti-inflammatory properties. They act by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them valuable for the development of new anti-inflammatory drugs.

Antimicrobial and Antifungal Activities

Thiazolo[3,2-a]pyrimidines have been utilized for their antimicrobial and antifungal effects. They offer a wide spectrum of action, including activity against Mycobacterium tuberculosis, which is particularly noteworthy given the global challenge of tuberculosis .

Antiviral Research

The marked antiviral properties of thiazolo[3,2-a]pyrimidines make them an area of intense research. About 80% of infectious diseases in humans are caused by viruses, and there is evidence linking viruses to the development of diseases such as cancer, diabetes, myocardial infarction, and atherosclerosis .

Anticancer Potential

Thiazolo[3,2-a]pyrimidines have shown promise as potential anticancer drugs . Their ability to inhibit antiapoptotic proteins of the Bcl-2 family and other cancer-related targets is under investigation, which could lead to new therapeutic options for cancer treatment .

Cardiovascular Disease Research

The compound’s potential in treating cardiovascular diseases is being explored due to its effects on enzymes and pathways involved in heart disease. Its impact on factors like thromboxanes and prostaglandins could be beneficial in developing treatments for conditions such as myocardial infarction .

Neurodegenerative Disease Treatment

Researchers are studying thiazolo[3,2-a]pyrimidines as contemporary acetylcholinesterase inhibitors suitable for countering Alzheimer’s disease. Their ability to interact with neurological pathways offers hope for treating neurodegenerative conditions .

Antihypertensive Effects

The compound’s role in antihypertensive medication is another exciting avenue. By affecting blood pressure regulation mechanisms, it could contribute to the development of new antihypertensive treatments .

Diuretic Properties

Lastly, thiazolo[3,2-a]pyrimidines, including our compound, have been identified for their diuretic properties . This application is crucial for managing conditions like hypertension and certain types of edema .

Each of these applications demonstrates the versatility and potential of

in scientific research and drug development. Ongoing studies continue to uncover new possibilities and therapeutic avenues for this compound.

properties

IUPAC Name

7-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-11-5-3-2-4-10(11)6-7-17-13(20)12-14(21)18-16-19(15(12)22)8-9-24-16/h2-5,8-9,21H,6-7H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIUDULJFJZPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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